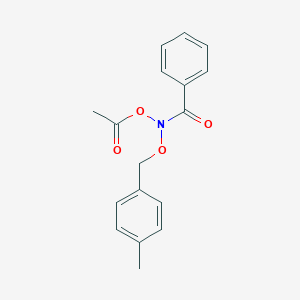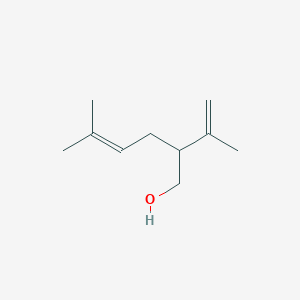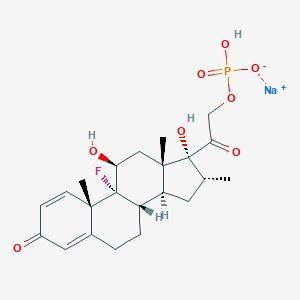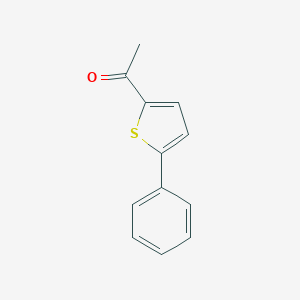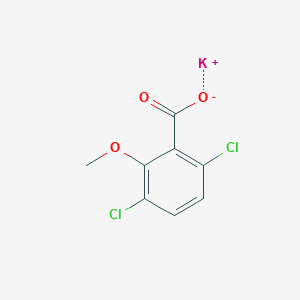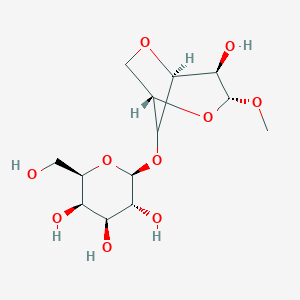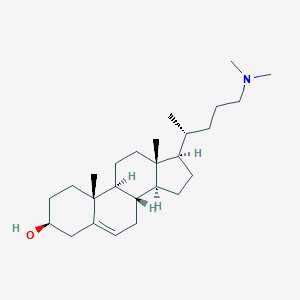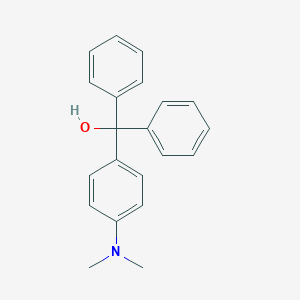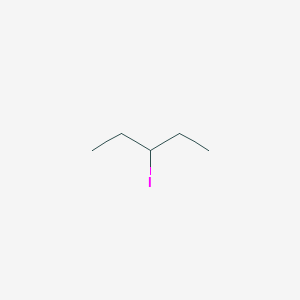![molecular formula C23H27NO3 B157880 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-12-4](/img/structure/B157880.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been the subject of extensive scientific research due to its potential as a painkiller and its effects on the central nervous system.
Mécanisme D'action
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts as a mu-opioid receptor agonist, meaning it binds to and activates the mu-opioid receptor in the brain. This leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also acts on other receptors in the brain, including the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects.
Effets Biochimiques Et Physiologiques
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to decrease levels of norepinephrine and corticotropin-releasing hormone, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, as it has been shown to be effective at lower doses compared to other opioid drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in laboratory experiments, as small variations in dosage can have significant effects on the results.
Orientations Futures
There are a number of future directions for research on (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is its potential as a treatment for chronic pain, as it has been shown to be effective in reducing pain in animal models. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Further research is also needed to better understand the mechanisms of action of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate and its effects on the central nervous system.
Méthodes De Synthèse
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is synthesized using a multistep process that involves the reaction of 2,2-diphenylacetic acid with 9-methyl-9-azabicyclo[3.3.1]nonane. The resulting compound is then treated with hydroxylamine to form the hydroxamic acid derivative, which is then esterified with methanol to produce (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate.
Applications De Recherche Scientifique
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models, and it has also been shown to have a lower risk of addiction and dependence compared to other opioid drugs. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been studied for its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
1927-12-4 |
|---|---|
Nom du produit |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Formule moléculaire |
C23H27NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
Clé InChI |
LSPNRKVJCNRVRR-WCRBZPEASA-N |
SMILES isomérique |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canonique |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Autres numéros CAS |
1927-13-5 |
Synonymes |
1927-12-4; KSD-2084; Benzilic acid (1R,1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3alpha-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



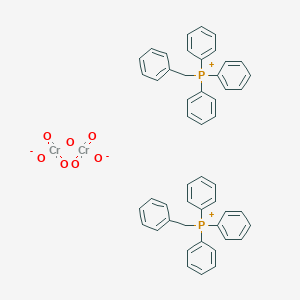
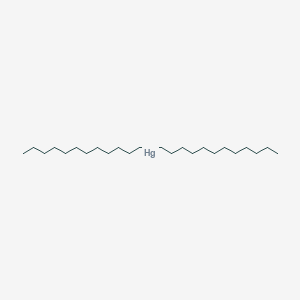
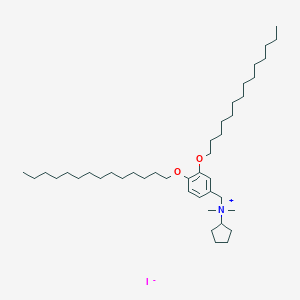
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
